molecular formula C6H8N2O4 B14485529 methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate CAS No. 65490-98-4

methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate

Cat. No.: B14485529
CAS No.: 65490-98-4
M. Wt: 172.14 g/mol
InChI Key: DSQHQLPYWULAMJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a carbamoylamino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate typically involves the reaction of methyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate exerts its effects involves interactions with various molecular targets. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetoacetate: A precursor in the synthesis of methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate.

    Urea: Another precursor used in the synthesis.

    Carbamoyl chlorides: Compounds with similar functional groups that participate in similar chemical reactions.

Uniqueness

This compound is unique due to its combination of ester and carbamoylamino functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

65490-98-4

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(7)11/h2-3H,1H3,(H3,7,8,9,11)/b3-2+

InChI Key

DSQHQLPYWULAMJ-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)NC(=O)N

Canonical SMILES

COC(=O)C=CC(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.